molecular formula C9H7N3O5 B14429046 2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole CAS No. 80640-90-0

2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14429046
CAS No.: 80640-90-0
M. Wt: 237.17 g/mol
InChI Key: XOKOOTOMAHQURM-UHFFFAOYSA-N
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Description

2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole is a chemical compound characterized by the presence of a dinitrophenyl group attached to an oxazole ring

Preparation Methods

The synthesis of 2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of 3,5-dinitroaniline with an appropriate oxazole precursor under specific conditions. One common method includes the use of dichloromethane as a solvent and triethylamine as a base, facilitating the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions, often resulting in the formation of substituted phenyl derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The nitro groups on the phenyl ring can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules. The oxazole ring provides structural stability and contributes to the compound’s overall chemical behavior .

Comparison with Similar Compounds

Similar compounds to 2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole include:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

80640-90-0

Molecular Formula

C9H7N3O5

Molecular Weight

237.17 g/mol

IUPAC Name

2-(3,5-dinitrophenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C9H7N3O5/c13-11(14)7-3-6(9-10-1-2-17-9)4-8(5-7)12(15)16/h3-5H,1-2H2

InChI Key

XOKOOTOMAHQURM-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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